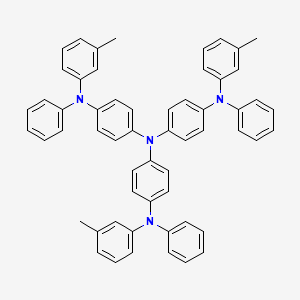

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine

描述

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine is a complex organic compound known for its unique structural properties. This compound is often utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its structure includes multiple aromatic rings and amine groups, which contribute to its electronic properties and stability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as nitration, reduction, and amination.

Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling.

Final Assembly: The final step involves the assembly of the compound through further coupling and purification processes.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves:

Automated Reaction Systems: Utilizing automated systems to control reaction conditions precisely.

High-Performance Liquid Chromatography (HPLC): For purification and ensuring the compound meets the required specifications.

化学反应分析

Types of Reactions

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.

科学研究应用

Organic Electronics

Role in Organic Light-Emitting Diodes (OLEDs)

m-MTDATA is primarily utilized as a hole transport material in OLEDs. Its unique structural properties facilitate efficient charge transport and enhance the overall performance of these devices. The compound is known to form exciplex emitters, which are essential for modulating emission spectra within OLEDs. The emission spectra can be adjusted from 510 nm to 590 nm, depending on the composition of the exciplexes formed .

Mechanism of Action

The compound operates through intermolecular charge-transfer transitions, allowing it to effectively interact with the exciplex emitters in OLEDs. This interaction significantly influences the operational efficiency and color purity of the emitted light.

Photovoltaics

In addition to its role in OLEDs, m-MTDATA is being explored as a component in organic solar cells. Its excellent electronic properties enhance charge transport within the photovoltaic layers, potentially leading to improved efficiency in converting solar energy into electrical energy .

Sensors

m-MTDATA has shown promise in the development of chemical sensors due to its sensitivity to various analytes. Its ability to undergo specific chemical reactions makes it suitable for detecting changes in environmental conditions or concentrations of particular substances.

Biomedical Research

The compound's structural characteristics allow it to be investigated for applications in biomedical research, particularly in drug delivery systems and diagnostic tools. Its interactions at a molecular level can potentially lead to advancements in targeted therapies and biosensing technologies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Electronics | Used as a hole transport material in OLEDs; enhances emission spectra modulation |

| Photovoltaics | Improves charge transport efficiency in organic solar cells |

| Sensors | Sensitive to various analytes; applicable in environmental monitoring and detection |

| Biomedical Research | Potential use in drug delivery systems and diagnostic tools |

Case Study 1: Exciplex Emitting OLEDs

A study demonstrated that incorporating m-MTDATA into OLED structures significantly improved device performance by enhancing charge mobility and light emission efficiency. The research highlighted how varying the composition of exciplexes affected the color output and stability of the OLEDs.

Case Study 2: Organic Solar Cells

Research into organic solar cells utilizing m-MTDATA revealed that its inclusion led to higher power conversion efficiencies compared to traditional materials. The findings indicated that m-MTDATA facilitates better charge separation and transport within the solar cell architecture.

作用机制

The mechanism by which N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine exerts its effects involves its interaction with electronic states. The compound’s multiple aromatic rings and amine groups facilitate charge transfer and stabilization, making it effective in electronic applications. In OLEDs, it functions by transporting holes and facilitating recombination with electrons to emit light.

相似化合物的比较

Similar Compounds

- N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine (NPB)

- 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP)

- Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)

Uniqueness

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine stands out due to its specific structural arrangement, which provides a balance between stability and electronic properties. This makes it particularly suitable for use in high-performance OLEDs, where both efficiency and longevity are crucial.

生物活性

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, with CAS number 124729-98-2, is an organic compound that has garnered attention for its potential applications in organic electronics and photonics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This article reviews the biological activity of this compound, highlighting its chemical properties, synthesis, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 789.02 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 203 - 207 ºC |

| LogP | 17.68 |

| Solubility in THF | UV absorption at 312 nm, 342 nm |

| Hazard Classification | GHS07 (Warning) |

These properties indicate its stability and potential utility in various applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include amination and coupling reactions to form the complex aromatic structure. Specific methodologies can vary, but they generally utilize common reagents such as phenyl and m-tolyl derivatives to achieve the desired product.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. The presence of multiple aromatic rings contributes to their ability to scavenge free radicals, which is crucial for preventing oxidative stress in biological systems.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings : The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values ranging from 15 to 30 µM across different cell lines. This suggests potential as an anticancer agent.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. This pathway is critical for developing targeted therapies against malignancies.

Case Studies

A recent study published in ACS Omega explored the synthesis and biological evaluation of similar compounds with phenolic structures. The findings highlighted their efficacy as anticancer agents and their role in promoting apoptosis through oxidative stress pathways .

Another investigation into the photophysical properties of related compounds indicated that they could serve as effective electron transport materials in OLED applications due to their favorable energy levels and stability .

属性

IUPAC Name |

4-N-(3-methylphenyl)-1-N,1-N-bis[4-(N-(3-methylphenyl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H48N4/c1-43-16-13-25-55(40-43)59(46-19-7-4-8-20-46)52-34-28-49(29-35-52)58(50-30-36-53(37-31-50)60(47-21-9-5-10-22-47)56-26-14-17-44(2)41-56)51-32-38-54(39-33-51)61(48-23-11-6-12-24-48)57-27-15-18-45(3)42-57/h4-42H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVZFUBWFAOMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC(=C9)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H48N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453692 | |

| Record name | N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124729-98-2 | |

| Record name | N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。